
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is a chemical compound used in scientific research. It is a cyclic ketone with a chlorine atom and a methyl group attached to its structure. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) have not been extensively studied. However, it has been shown to have low toxicity levels in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several advantages and limitations for lab experiments. Its relatively simple synthesis method makes it easily accessible for researchers. However, its limited solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI). One potential direction is the exploration of its potential applications in the development of new materials. Additionally, further studies can be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) can be achieved through several methods. One such method involves the reaction of cyclobutanone with allyl chloride in the presence of a catalyst. Another method involves the reaction of cyclobutanone with 2-chloro-3-methyl-1-propene in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has been studied for its potential applications in scientific research. It has been explored as a potential intermediate in the synthesis of various organic compounds. Additionally, it has been used in the development of new materials such as polymers.
Propiedades
Número CAS |
111545-32-5 |
|---|---|
Nombre del producto |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3 |
Clave InChI |
BYSVODQKLJXQIX-UHFFFAOYSA-N |
SMILES |
CC(=CC1CC(=O)C1Cl)C |
SMILES canónico |
CC(=CC1CC(=O)C1Cl)C |
Sinónimos |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
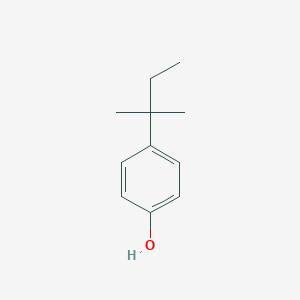
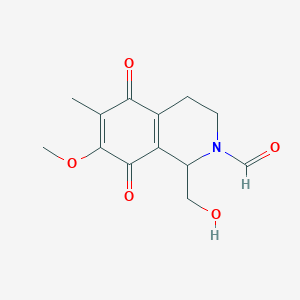
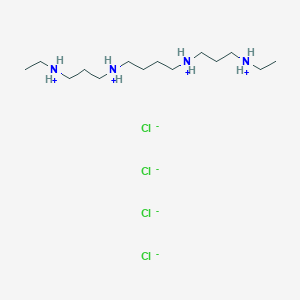
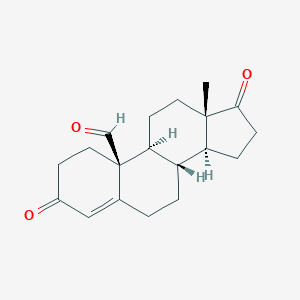
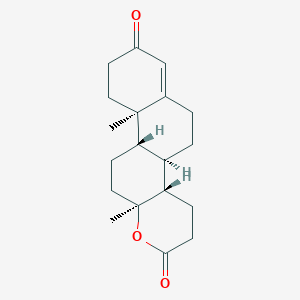

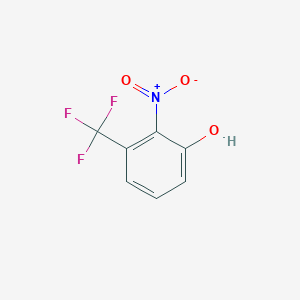

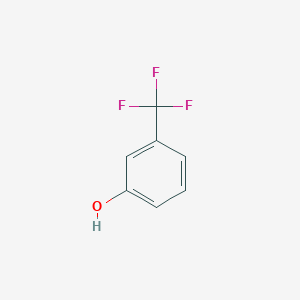
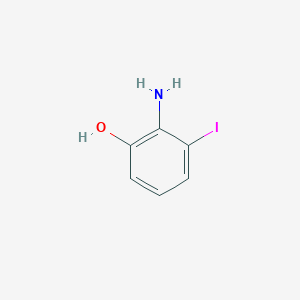
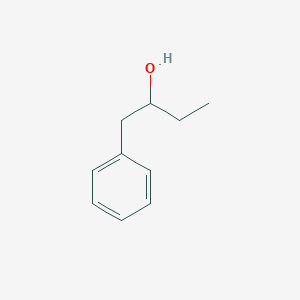
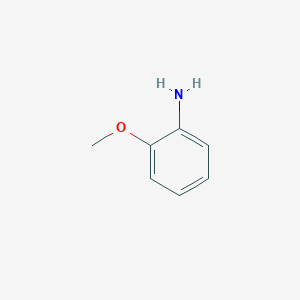
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)